molecular formula C5H4BrNO2 B13454049 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B13454049
M. Wt: 189.99 g/mol
InChI Key: DHEMSPYLZBHRLX-UHFFFAOYSA-N
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Description

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound that contains a bromine atom, an oxazole ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with the bromine atom at a different position on the oxazole ring.

    1-(3-Chloro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Fluoro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain synthetic and research applications .

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(3-bromo-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3

InChI Key

DHEMSPYLZBHRLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CON=C1Br

Origin of Product

United States

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